N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Description
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a 4-methoxyphenoxy acetyl group and an N-(4-chlorophenyl)acetamide moiety. The quinoxaline scaffold is known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The compound’s structure integrates both electron-withdrawing (4-chlorophenyl) and electron-donating (4-methoxyphenoxy) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C25H22ClN3O5 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-33-18-10-12-19(13-11-18)34-15-24(31)29-21-5-3-2-4-20(21)28-25(32)22(29)14-23(30)27-17-8-6-16(26)7-9-17/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32) |
InChI Key |
TZXCJRYFJSBKNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine with Diketones
This method involves condensing o-phenylenediamine with a diketone (e.g., diethyl oxalate) in the presence of a reducing agent. Key steps include:
-
Reaction of o-phenylenediamine with diethyl oxalate : Forms a dihydroxy intermediate.
-
Reduction and cyclization : Using agents like sodium dithionite (Na₂S₂O₄) or SnCl₂/HCl to form the tetrahydroquinoxaline ring.
Example Reaction Conditions
Microwave-Assisted Synthesis
Microwave (MW) methods accelerate cyclization and improve yields. For example:
-
MW irradiation : o-Phenylenediamine derivatives react with α-keto acids (e.g., oxalic acid) under MW conditions (150–200°C, 15–30 min).
Advantages :
Functionalization: Acylation Reactions
The tetrahydroquinoxaline core is functionalized with the 2-(4-methoxyphenoxy)acetyl and N-(4-chlorophenyl)acetamide groups via acylation.
Acylation at Position 1 with 2-(4-Methoxyphenoxy)acetyl Chloride
-
Preparation of 2-(4-methoxyphenoxy)acetyl chloride : React 4-methoxyphenol with chloroacetyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine).
-
Acylation of tetrahydroquinoxaline : The intermediate reacts with the acetyl chloride in tetrahydrofuran (THF) under reflux.
Reaction Scheme :
Key Conditions :
Formation of N-(4-Chlorophenyl)acetamide Linkage
The acetamide group is introduced via nucleophilic substitution or amidation:
-
Reaction of tetrahydroquinoxaline amine with 4-chloroacetyl chloride : Forms the acetamide bond.
-
Coupling with 4-chloroaniline : Alternatively, the acetamide may be pre-synthesized and attached via displacement reactions.
Critical Factors :
-
Steric hindrance : Bulky substituents on the tetrahydroquinoxaline reduce reaction efficiency.
-
Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Optimization and Purification
Yield Enhancement
Purification Techniques
| Method | Efficiency | Reference |
|---|---|---|
| Column chromatography | High-purity isolation | |
| Recrystallization | Removes polar impurities |
Data-Driven Analysis of Reaction Pathways
Comparative Acylation Efficiency
Impact of Base Selection
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| DIPEA | 4–6 | 80–85 |
| TEA | 6–8 | 75–80 |
Case Study: Synthesis of Analogous Compounds
For N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide :
-
Cyclization : o-Phenylenediamine + oxalic acid → tetrahydroquinoxaline.
-
Acylation : React with 2-(2-methoxyphenoxy)acetyl chloride (THF, DIPEA, 70°C).
-
Amidation : Treat with 4-chloroacetamide (DMF, 80°C).
Yield : 65–70% over three steps.
Summary of Key Steps
-
Core synthesis : Cyclization of o-phenylenediamine with diketones.
-
Acylation : Sequential introduction of 2-(4-methoxyphenoxy)acetyl and N-(4-chlorophenyl)acetamide groups.
-
Purification : Chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline products.
Substitution: The chlorophenyl and methoxyphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further modified to enhance their properties and applications .
Scientific Research Applications
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- In contrast, the 4-ethoxyphenyl group in increases electron density, favoring interactions with polar residues .
- The 4-methoxyphenoxy acetyl substituent in the target compound provides steric bulk and moderate polarity, which may influence bioavailability. Analogous compounds with smaller substituents (e.g., 4-methylphenyl in ) exhibit lower molecular weights and improved solubility .
Crystallographic and Conformational Analysis
- Target Compound: Likely adopts a planar amide conformation similar to ’s dichlorophenyl analog, which forms N–H⋯O hydrogen-bonded dimers. The 4-methoxyphenoxy group may introduce torsional strain, altering dihedral angles between aromatic rings compared to simpler analogs .
Biological Activity
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, with the CAS number 1219226-78-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O5 |
| Molecular Weight | 479.9 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The compound exhibits a range of biological activities that are noteworthy:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds similar to this compound demonstrate significant antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to possess strong inhibitory effects against these enzymes, indicating possible therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Properties : Research indicates that the compound may have anticancer effects, as seen in related studies involving tetrahydroquinoxaline derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially disrupting cellular processes essential for bacterial survival or cancer cell proliferation.
- Enzyme Binding : The inhibition of enzymes such as AChE suggests that the compound can bind effectively to the active sites of these enzymes, preventing substrate interaction and subsequent enzymatic activity.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study synthesized a series of compounds bearing piperidine moieties and evaluated their antibacterial activity. The findings indicated moderate to strong activity against specific bacterial strains .
- Enzyme Inhibition Studies : Research on similar compounds demonstrated strong inhibitory activity against urease and AChE. For instance, certain derivatives showed IC50 values indicating potent inhibition .
- In Vitro Assays : In vitro assays have been employed to assess the cytotoxicity and anticancer potential of related tetrahydroquinoxaline derivatives. These studies often utilize cancer cell lines to evaluate growth inhibition .
Q & A
Q. Table 1. Typical Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Quinoxaline Core | o-Phenylenediamine, HCl, reflux, 12 hr | 60–75% | |
| Acetylation | 2-(4-Methoxyphenoxy)acetyl chloride, DMAP | 45–60% | |
| Final Coupling | 4-Chloroaniline, DCC, CH2Cl2, rt, 24 hr | 50–65% |
Q. Table 2. Key Pharmacological Parameters from Analogous Compounds
| Analog Structure | Target | IC50 (nM) | logP | References |
|---|---|---|---|---|
| 4-Fluorophenoxy | EGFR Kinase | 12.3 | 2.5 | |
| 3-Chlorophenyl | 5-HT3 Receptor | 8.7 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
